4-Fluoro-3,5-dimethoxybenzoic Acid
Overview
Description
4-Fluoro-3,5-dimethoxybenzoic Acid is a chemical compound with the CAS Number: 1785030-01-4 . It has a molecular weight of 200.17 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9FO4/c1-13-6-3-5 (9 (11)12)4-7 (14-2)8 (6)10/h3-4H,1-2H3, (H,11,12) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It is shipped at room temperature .Scientific Research Applications
Synthesis of Homologous Orsellinic Acids
Durrani and Tyman (1980) demonstrated the synthesis of homologous orsellinic acid dimethyl ethers (6-alkyl-2,4-dimethoxybenzoic acids) through a novel reaction involving 3,5-dimethoxyfluorobenzene and n-alkyl-lithium compounds. This process yields 5-n-alkylresorcinol dimethyl ethers and, upon demethylation, homologous orsellinic acids (Durrani & Tyman, 1980).
Biochemical Research
Stupperich, Konle, and Eckerskorn (1996) explored the O-demethylase activity in Sporomusa enzymes, revealing their capability to hydrolize the methyl-oxygen linkages of various compounds, including dimethoxy aryls and fluoroanisols. This indicates a significant role in ether activation mechanisms (Stupperich, Konle, & Eckerskorn, 1996).
Insecticidal Activity
Mohan et al. (2004) synthesized 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups, starting with 4-Fluoro-3-phenoxybenzoic acid, indicating the use of similar compounds in developing insecticides (Mohan et al., 2004).
Synthesis of Fluorosalicylic Acid Derivatives
Umezu, Tabuchi, and Kimura (2003) achieved the synthesis of fluorosalicylic acid derivatives from multi-fluoro-substituted benzoic acid derivatives, including 4-fluoro-2-hydroxybenzoic acid. This process highlights the versatility in synthesizing related compounds (Umezu, Tabuchi, & Kimura, 2003).
Development of Heterocyclic Scaffolds
Křupková, Funk, Soural, and Hlaváč (2013) used 4-Chloro-2-fluoro-5-nitrobenzoic acid, similar in structure, for the preparation of various nitrogenous heterocycles, demonstrating its potential in synthesizing diverse libraries of compounds (Křupková et al., 2013).
Controlled Drug Delivery Systems
Noorian, Hemmatinejad, and Navarro (2020) studied the encapsulation of bioactive molecules on metal-organic frameworks for controlled drug release. Their work underlines the importance of similar compounds in enhancing the efficiency of drug delivery systems (Noorian, Hemmatinejad, & Navarro, 2020).
Biodegradation Studies
Boersma, Mcroberts, Cobb, and Murphy (2004) investigated the biodegradation of fluorobenzoates, including 3-fluorobenzoate, by a strain of Sphingomonas, providing insights into environmental degradation processes of related compounds (Boersma et al., 2004).
Solubility and Phase Equilibrium Studies
Feng et al. (2021) conducted a comprehensive study on the solubility of 3,5-dimethoxybenzoic acid in various solvents, contributing to a deeper understanding of the solubility characteristics of similar compounds (Feng et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is often used as a reagent in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, 4-Fluoro-3,5-dimethoxybenzoic Acid may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Its role in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
As a reagent in Suzuki–Miyaura coupling, it likely contributes to the formation of new carbon–carbon bonds .
Action Environment
The success of suzuki–miyaura coupling, in which this compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3,5-dimethoxybenzoic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase (CAT). These interactions are crucial as they help in modulating the levels of reactive oxygen species (ROS) within cells . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in adipocytes, this compound can modulate the levels of ROS, thereby affecting the redox balance and oxidative stress within the cells . This modulation can lead to changes in the expression of genes involved in antioxidant defense mechanisms and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with oxidative stress-related enzymes like SOD and CAT can enhance their activity, thereby reducing ROS levels . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and enhancing antioxidant defense mechanisms. At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and antioxidant defense. For instance, its interaction with SOD and CAT can influence the metabolic flux and levels of metabolites involved in ROS detoxification . Additionally, the compound may affect other metabolic pathways related to energy production and cellular respiration.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may localize to specific compartments or organelles, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to mitochondria can enhance its role in modulating oxidative stress and mitochondrial function . Understanding the factors that influence its subcellular distribution can provide insights into its mechanism of action.
Properties
IUPAC Name |
4-fluoro-3,5-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJAUDBJSALIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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